![molecular formula C29H51ClN2O2 B13832111 DC-Cholesterol.HCl](/img/structure/B13832111.png)
DC-Cholesterol.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: DC-Cholesterol.HCl is prepared from synthetic cholesterol. The synthesis involves attaching a quaternary amine salt to the 3-C position of cholesterol . The reaction typically involves the use of dimethylaminoethane and carbamoyl chloride under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: DC-Cholesterol.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cholesterol backbone.
Substitution: The quaternary amine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
DC-Cholesterol.HCl has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of liposomes and other lipid-based nanocarriers for drug delivery.
Biology: The compound is used in transfection studies to deliver genetic material into cells.
Medicine: this compound is used in the development of gene therapies and vaccines.
Mechanism of Action
DC-Cholesterol.HCl exerts its effects by forming liposomes that can encapsulate and deliver nucleic acids and drugs into cells. The cationic nature of the compound allows it to interact with the negatively charged cell membrane, facilitating the uptake of the liposome contents into the cell . Once inside the cell, the encapsulated material is released, allowing it to exert its therapeutic effects .
Comparison with Similar Compounds
Dioleoylphosphatidylethanolamine (DOPE): Often used in combination with DC-Cholesterol.HCl to enhance the efficiency of liposome formation.
Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride: Another cholesterol derivative with similar properties.
Cholesterol sulfate: Used in various lipid-based formulations.
Uniqueness: this compound is unique due to its high efficiency in forming stable liposomes and its ability to deliver a wide range of nucleic acids and drugs into cells. Its cationic nature and the presence of the quaternary amine group make it particularly effective in transfection studies and gene therapy applications .
Biological Activity
DC-Cholesterol hydrochloride (DC-Chol.HCl) is a cationic cholesterol derivative widely used in biomedical research, particularly in gene delivery and liposomal formulations. This article explores its biological activity, mechanisms of action, and applications in various studies, supported by data tables and case studies.
- Chemical Name : (3β)-3-[N-[2-(Dimethylamino)ethyl]carbamate cholest-5-en-3-ol hydrochloride
- Purity : ≥95%
- Molecular Formula : C₃₂H₅₆N₂O₂·HCl
DC-Chol.HCl is characterized by its ability to form liposomes when combined with helper lipids such as dioleoylphosphatidylethanolamine (DOPE) through sonication or microfluidization. These liposomes can encapsulate nucleic acids, proteins, and small molecules for targeted delivery to cells and tissues.
DC-Chol.HCl acts primarily as a transfection agent by facilitating the uptake of genetic material into cells. The cationic nature of DC-Chol allows it to interact with negatively charged cell membranes, promoting endocytosis and subsequent release of the payload into the cytoplasm.
Key Mechanisms:
- Liposomal Formation : When mixed with DOPE, DC-Chol forms unilamellar liposomes that enhance the stability and delivery efficiency of nucleic acids .
- Cell Membrane Interaction : The cationic lipid interacts with the anionic surface of cells, leading to increased cellular uptake .
- Endosomal Escape : Following endocytosis, the lipid composition aids in escaping from endosomes into the cytoplasm, enhancing transfection efficacy .
Gene Delivery
DC-Chol.HCl has been extensively studied for its role in gene therapy. Its effectiveness as a transfecting agent has been demonstrated in various cell lines:
In a comparative study, novel cationic lipids based on cholesterol showed higher transfection efficiencies than DC-Chol under optimized conditions, indicating ongoing research into improving lipid formulations for gene delivery .
Drug Delivery Systems
Recent advancements have highlighted the utility of DC-Chol.HCl in drug delivery systems. For example, cholesterol-modified formulations have shown improved pharmacokinetics and reduced systemic toxicity compared to conventional systems. In vivo studies demonstrated enhanced tumor targeting capabilities when using cholesterol-based nanoparticles .
Case Studies
- Tumor Targeting with Cholesterol-Modified Liposomes :
- Safety Profile Assessment :
Properties
Molecular Formula |
C29H51ClN2O2 |
---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20-,22+,23+,24-,25+,26+,28+,29-;/m1./s1 |
InChI Key |
DLTMWOWDCXLJPW-KZJLQYOGSA-N |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.